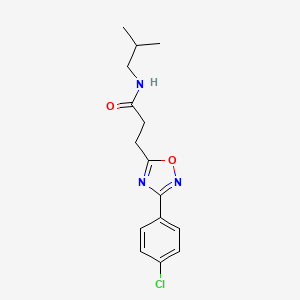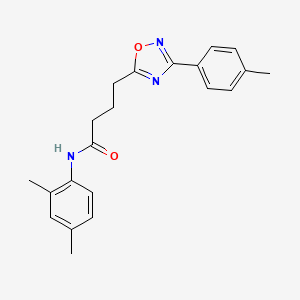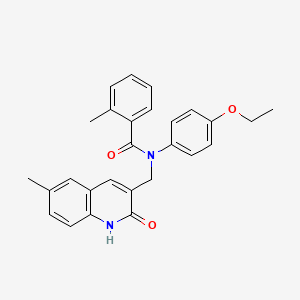
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as PBOX-15, is a novel small-molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBOX-15 has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Mechanism of Action
The exact mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. This compound has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the microtubule network. This compound has also been found to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is its potent antitumor activity against various cancer cell lines. This compound has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the study of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new therapeutic strategies for cancer and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials.
Synthesis Methods
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-5-6-11-16(14)20-17(23)12-7-13-18-21-19(22-24-18)15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDFOTVKATRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)



![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)


![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)
